N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
The exact mass of the compound N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 341.09758299 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c19-13-6-2-1-5-12(13)15-9-10-18(25)23(22-15)11-17(24)21-16-8-4-3-7-14(16)20/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOMOGRSNHPOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Formula: C16H14F2N4O
- Molecular Weight: 314.30 g/mol
- IUPAC Name: this compound
Antitumor Activity
Recent studies have shown that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been reported to inhibit various cancer cell lines effectively. One study indicated that pyridazine derivatives could induce apoptosis in cancer cells, suggesting a potential mechanism for their antitumor activity.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes implicated in tumor growth and proliferation.
- Cell Cycle Arrest: It has been suggested that such compounds can cause cell cycle arrest, particularly at the G2/M phase, leading to reduced cell proliferation.
Structure-Activity Relationship (SAR)
The presence of fluorine atoms in the phenyl rings is crucial for enhancing the potency and selectivity of these compounds. A structure-activity relationship study highlighted that substituents like fluorine significantly improve the inhibition of target enzymes compared to their non-fluorinated counterparts.
| Compound | IC50 (μM) | Target |
|---|---|---|
| N-(2-fluorophenyl) derivative | 0.012 | Human α-L-fucosidase |
| Original compound (without fluorine) | 0.22 | Human α-L-fucosidase |
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
